N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole ring fused with a pyridine ring, and it is characterized by the presence of a sulfamoyl group and a carboxamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with isopropylsulfonyl chloride under basic conditions.
Coupling with Pyridine Carboxamide: The final step involves coupling the benzothiazole derivative with pyridine-3-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis. The sulfamoyl and carboxamide groups play a crucial role in binding to the active sites of these enzymes, thereby disrupting their function and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide can be compared with other benzothiazole derivatives:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also exhibits anti-tubercular activity but differs in its structural components and specific activity profile.
N-(4-(propan-2-ylsulfamoyl)phenyl)pyridine-3-carboxamide: Similar in structure but with a phenyl ring instead of a benzothiazole ring, leading to different chemical properties and applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject for research in medicinal chemistry, biology, and materials science.
Properties
Molecular Formula |
C16H16N4O3S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-10(2)20-25(22,23)12-5-6-13-14(8-12)24-16(18-13)19-15(21)11-4-3-7-17-9-11/h3-10,20H,1-2H3,(H,18,19,21) |
InChI Key |
CKYSNLKYYDOBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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